cp028
Description
Cp028 is a potent pre-mRNA splicing inhibitor . It inhibits splicing in HeLa nuclear extract with an IC50 value of 54 µM . The molecular weight of cp028 is 404.39 and its formula is C23H17FN2O4 .
Synthesis Analysis
The synthesis of cp028 involves the creation of a variety of cp028 analogues, which are then tested for their effect on pre-mRNA splicing in vitro .Molecular Structure Analysis
The molecular structure of cp028 is represented by the SMILES string: O=C1NC(/C(C(N1C2=CC=CC=C2CC)=O)=C\C3=CC=C(C4=CC=C(F)C=C4)O3)=O .Chemical Reactions Analysis
The chemical reactions involving cp028 primarily relate to its role as a pre-mRNA splicing inhibitor . It inhibits human pre-mRNA splicing at an intermediate stage during the conversion of pre-catalytic spliceosomal B complexes into activated B act complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of cp028 are largely determined by its molecular structure. It has a molecular weight of 404.39 and its formula is C23H17FN2O4 .properties
IUPAC Name |
(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBJKSJVJPXCRA-QGOAFFKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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